

# Application Notes and Protocols: In Vitro Neutralization Assays for AKS-452

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## Compound of Interest

Compound Name:	AKS-19
CAS No.:	98673-90-6
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## Introduction

The global effort to combat the COVID-19 pandemic has accelerated the development of novel vaccine platforms. Among these is AKS-452, a promising subunit vaccine candidate. AKS-452 is a recombinant fusion protein composed of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the Fc fragment of human IgG1.[1][2] This design leverages the Fc domain to enhance immunogenicity by increasing uptake by antigen-presenting cells and prolonging the antigen's exposure to the immune system.[2][3] As a vaccine designed to elicit a protective antibody response, the quantitative and qualitative assessment of these antibodies is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro neutralization assays tailored to evaluate the immunogenicity of AKS-452.

The primary goal of vaccination with AKS-452 is to induce the production of neutralizing antibodies (nAbs) that can block the entry of SARS-CoV-2 into host cells. Therefore, robust and reliable methods to measure the neutralizing capacity of antibodies in the sera of vaccinated individuals are critical for preclinical and clinical development. This document will detail several key in vitro neutralization assays, from the gold-standard Plaque Reduction Neutralization Test

(PRNT) to higher-throughput and safer alternatives like the Pseudovirus Neutralization Assay (PSVNA) and surrogate assays. For each, we will delve into the scientific rationale, provide step-by-step protocols, and discuss data interpretation, ensuring a comprehensive understanding for the user.

## The Scientific Rationale: Selecting the Right Neutralization Assay

The choice of a neutralization assay is a critical decision in the evaluation of vaccine efficacy. It involves a trade-off between biological relevance, safety, throughput, and scalability. For a subunit vaccine like AKS-452, which presents a specific viral antigen (the RBD), the primary goal is to assess the functional capacity of the induced antibodies to inhibit the interaction between the viral spike protein and the host cell receptor, ACE2.

Here, we present a tiered approach to in vitro neutralization testing for AKS-452, progressing from high-throughput screening to the definitive, biologically representative gold standard.

### Tier 1: High-Throughput Screening with Surrogate Neutralization Assays

Surrogate Virus Neutralization Tests (sVNTs) are ideal for large-scale screening of vaccinated cohorts due to their rapidity, high throughput, and enhanced safety as they do not require live virus or cell culture.<sup>[4][5][6]</sup> These assays are particularly well-suited for an RBD-based vaccine like AKS-452 as they directly measure the inhibition of the RBD-ACE2 interaction. A common format is the ELISA-based sVNT.<sup>[4][7]</sup>

### Tier 2: Functional Assessment with Pseudovirus Neutralization Assays (PSVNA)

To gain a more biologically relevant understanding of neutralization without the stringent safety requirements of live virus work (BSL-3), Pseudovirus Neutralization Assays (PSVNAs) are employed.<sup>[8][9][10]</sup> These assays utilize a safe, replication-deficient viral core (e.g., from a lentivirus or vesicular stomatitis virus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and carry a reporter gene (e.g., luciferase or a fluorescent protein).<sup>[8][10]</sup> Neutralization is quantified by the reduction in reporter gene expression in cells

susceptible to SARS-CoV-2 entry. The FDA has endorsed the use of pseudovirus assays for assessing antibody neutralization, provided there is a correlation with live virus assays.[11]

## Tier 3: The Gold Standard: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) remains the gold standard for determining the concentration of neutralizing antibodies.[12][13][14] This assay measures the ability of antibodies in a serum sample to prevent a live virus from infecting a monolayer of susceptible cells and forming plaques (zones of cell death).[12] While being the most biologically relevant, the PRNT is low-throughput, time-consuming, and requires handling of infectious SARS-CoV-2 in a BSL-3 facility.[4][5] It is typically used for the validation of lead candidates and for in-depth characterization of the immune response.

An alternative to the PRNT is the Focus Reduction Neutralization Test (FRNT), which is a higher-throughput adaptation that uses immunostaining to detect infected cells (foci) before visible plaques are formed, thus reducing the assay time.[15][16][17]

## Experimental Protocols

### Protocol 1: ELISA-Based Surrogate Virus Neutralization Test (sVNT)

This protocol describes a competitive ELISA to measure the ability of antibodies in a sample to block the interaction between the SARS-CoV-2 RBD and the human ACE2 receptor.

#### Materials

- 96-well high-binding ELISA plates
- Recombinant SARS-CoV-2 RBD protein
- Recombinant human ACE2 (hACE2) protein, HRP-conjugated
- Sample diluent (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)

- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader capable of measuring absorbance at 450 nm

## Procedure

- Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant SARS-CoV-2 RBD protein (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with 200 µL of wash buffer per well.
- Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well and incubate for 1-2 hours at room temperature.
- Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the test sera and controls. Add 50 µL of diluted samples to the wells.
- HRP-hACE2 Incubation: Immediately add 50 µL of HRP-conjugated hACE2 to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate 5 times with wash buffer.
- Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stopping Reaction: Add 50 µL of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader.

## Data Analysis

The percentage of inhibition is calculated as follows: % Inhibition = (1 - (OD of sample / OD of negative control)) \* 100

A standard curve can be generated using a known neutralizing antibody to determine the concentration of neutralizing antibodies in the test samples.

## Protocol 2: Pseudovirus Neutralization Assay (PSVNA)

This protocol outlines a method for quantifying neutralizing antibodies using a lentiviral-based pseudovirus expressing the SARS-CoV-2 spike protein and a luciferase reporter gene.

### Materials

- SARS-CoV-2 spike-pseudotyped lentivirus (with luciferase reporter)
- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent
- Luminometer

### Procedure

- **Cell Seeding:** Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of  $1-2 \times 10^4$  cells per well in 100  $\mu$ L of complete medium. Incubate overnight at 37°C with 5% CO<sub>2</sub>.
- **Sample Preparation:** On a separate 96-well plate, prepare serial dilutions of heat-inactivated serum samples in complete medium.
- **Neutralization Reaction:** Add an equal volume of pseudovirus suspension to each well containing the diluted serum. Incubate the serum-virus mixture for 1 hour at 37°C.
- **Infection:** Remove the medium from the HEK293T-hACE2 cells and add 100  $\mu$ L of the serum-virus mixture to each well.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C with 5% CO<sub>2</sub>.
- **Lysis and Luciferase Assay:** Remove the supernatant and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent. Add the luciferase substrate.

- Reading: Measure the luminescence using a luminometer.

## Data Analysis

The 50% neutralization titer (NT50) is determined by fitting the data to a four-parameter logistic (4PL) curve. The NT50 is the reciprocal of the serum dilution that results in a 50% reduction in luciferase activity compared to the virus control wells (no serum).

## Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This protocol describes the gold-standard method for measuring neutralizing antibodies against live SARS-CoV-2. This assay must be performed in a BSL-3 facility.

## Materials

- Live, infectious SARS-CoV-2
- Vero E6 cells
- Complete cell culture medium
- Semi-solid overlay (e.g., containing methylcellulose or agarose)
- Crystal violet staining solution
- Formalin (for fixation)
- 24-well or 12-well cell culture plates

## Procedure

- Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- Sample Preparation: Prepare serial dilutions of heat-inactivated serum samples in a cell culture medium.
- Neutralization Reaction: Mix the diluted serum with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.

- Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate with the serum-virus mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay: Gently remove the inoculum and add 1 mL of the semi-solid overlay to each well.
- Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO<sub>2</sub> until plaques are visible.
- Fixation and Staining: Fix the cells with formalin and then stain with crystal violet.
- Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

## Data Analysis

The 50% plaque reduction neutralization titer (PRNT<sub>50</sub>) is the reciprocal of the highest serum dilution that reduces the number of plaques by at least 50% compared to the virus control wells.<sup>[13][18]</sup>

## Data Presentation and Interpretation

Assay Type	Primary Endpoint	Throughput	Biosafety Level	Key Advantages	Key Limitations
sVNT	% Inhibition of RBD-ACE2 binding	High	BSL-2	Rapid, scalable, safe, specific to RBD	Does not measure inhibition of viral entry into cells
PSVNA	NT50 (50% neutralization titer)	Medium-High	BSL-2	Measures functional neutralization, safer than live virus	Does not use live virus, potential for artifacts
PRNT	PRNT50 (50% plaque reduction)	Low	BSL-3	Gold standard, most biologically relevant	Low throughput, time-consuming, requires BSL-3

## Visualizing the Workflow

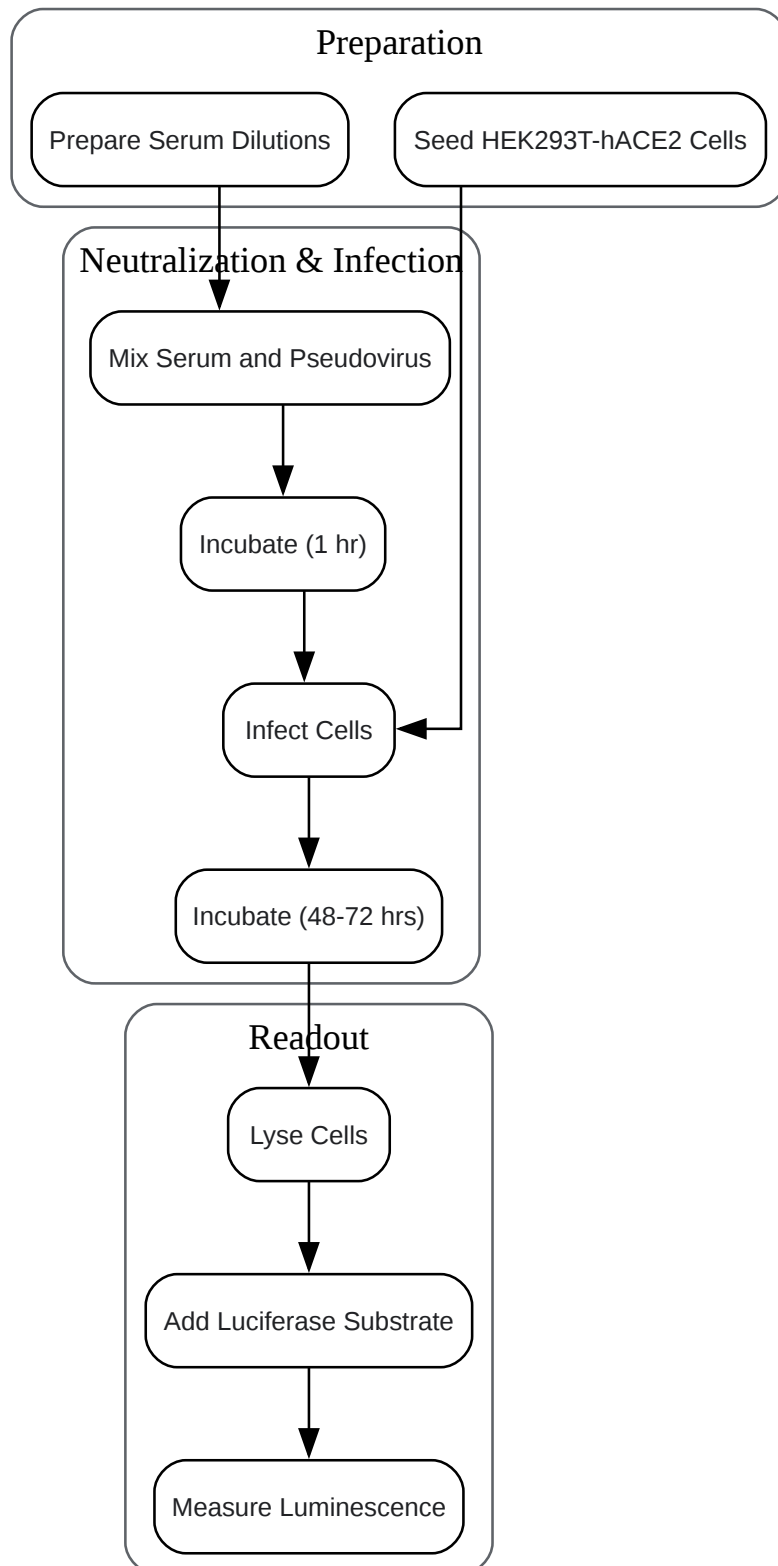
### sVNT Workflow



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Caption: Workflow for the ELISA-based Surrogate Virus Neutralization Test (sVNT).

### PSVNA Workflow



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Caption: Workflow for the Pseudovirus Neutralization Assay (PSVNA).

## Conclusion

The in vitro neutralization assays described in this application note provide a comprehensive toolkit for evaluating the immunogenicity of the AKS-452 vaccine. By employing a tiered approach, researchers can efficiently screen large numbers of samples using high-throughput surrogate assays and then confirm and further characterize the neutralizing antibody response with more biologically relevant pseudovirus and live virus assays. The selection of the appropriate assay will depend on the specific research question, available resources, and the stage of vaccine development. Adherence to these detailed protocols will ensure the generation of robust and reliable data, which is essential for the successful development of AKS-452 and other novel vaccine candidates.

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